molecular formula C14H8BrClN2O2S B4056915 (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B4056915
M. Wt: 383.6 g/mol
InChI Key: QECDBGVAZDEIPA-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a bromothiophene moiety and a chlorophenyl group within an imidazolidine-2,4-dione framework

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene and imidazolidine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Imidazolidine-2,4-dione Core: This step involves the reaction of urea with a suitable diketone under acidic conditions to form the imidazolidine-2,4-dione core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Bromothiophene Addition: The bromothiophene moiety is added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a bromothiophene derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more reduced form.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromothiophene moiety may interact with electron-rich sites, while the imidazolidine-2,4-dione core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
  • (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-chlorophenyl)imidazolidine-2,4-dione
  • (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-fluorophenyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O2S/c15-12-5-4-10(21-12)7-11-13(19)18(14(20)17-11)9-3-1-2-8(16)6-9/h1-7H,(H,17,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECDBGVAZDEIPA-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(S3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(S3)Br)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
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(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
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(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
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(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 5
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

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